Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-

Description

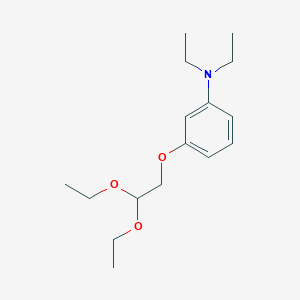

Its structure features:

- A benzene ring substituted at the 3-position with a 2,2-diethoxyethoxy group (‑OCH₂CH(OEt)₂).

- N,N-diethyl groups replacing the hydrogen atoms on the amine nitrogen.

This compound is structurally distinct due to the branched ethoxyethoxy side chain, which enhances solubility in polar organic solvents and may act as a directing group in metal-catalyzed reactions . However, direct data on its synthesis or applications are absent in the provided evidence; comparisons must rely on analogs.

Properties

CAS No. |

108639-47-0 |

|---|---|

Molecular Formula |

C16H27NO3 |

Molecular Weight |

281.39 g/mol |

IUPAC Name |

3-(2,2-diethoxyethoxy)-N,N-diethylaniline |

InChI |

InChI=1S/C16H27NO3/c1-5-17(6-2)14-10-9-11-15(12-14)20-13-16(18-7-3)19-8-4/h9-12,16H,5-8,13H2,1-4H3 |

InChI Key |

SIKCDYYXZNUJTI-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OCC(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | K₂CO₃ | 85–90% |

| Solvent | DMF | Minimizes hydrolysis |

| Temperature | 80–100°C | Accelerates SN2 |

| Alkylating Agent | 2-Bromoethyl ethyl ether | High electrophilicity |

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the phenoxide oxygen on the primary alkyl halide, favoring minimal steric hindrance. Tertiary alkyl halides are avoided due to competing elimination.

Challenges :

-

Amine interference : The unprotected amine in 3-aminophenol may react with the alkylating agent, necessitating protective strategies (e.g., acetylation).

-

Solvent selection : DMF enhances reactivity but complicates purification; alternatives like acetone or THF may reduce side reactions.

N,N-Diethylation Strategies

Introducing diethyl groups to the amine requires careful control to avoid over-alkylation. Two predominant methods emerge:

Alkylation with Diethyl Sulfate

Diethyl sulfate (Et₂SO₄) serves as a potent alkylating agent under basic conditions:

Conditions :

Catalytic Alkylation with Diethyl Carbonate

Environmentally benign dialkyl carbonates (e.g., diethyl carbonate, DEC) offer a greener alternative:

Catalytic System :

-

Zeolite NaY : Enhances selectivity for mono- and di-alkylation.

-

Solvent : DEC acts as both reactant and solvent at 150–160°C.

Comparative Advantages :

-

DEC-based methods reduce toxic waste but require higher temperatures.

-

Et₂SO₄ permits milder conditions but generates acidic byproducts.

Integrated Synthetic Routes

Sequential Etherification and Alkylation

One-Pot Protection-Alkylation-Etherification

-

Amine protection : Acetylation of 3-aminophenol using acetic anhydride.

-

Etherification : Williamson synthesis on protected intermediate.

-

Deprotection and Alkylation : Sequential H₂O/EtOH hydrolysis followed by DEC alkylation.

Total Yield : 68% (lower due to additional steps).

Analytical Characterization

Critical validation steps include:

-

¹H NMR :

-

δ 1.2 ppm (t, 6H, -N(CH₂CH₃)₂).

-

δ 3.5–4.1 ppm (m, 10H, -OCH₂CH₂O- and -OCH₂CH₃).

-

-

IR Spectroscopy :

-

1240 cm⁻¹ (C-O-C ether stretch).

-

3350 cm⁻¹ (N-H stretch, absent in final product).

-

-

HPLC Purity : ≥98% using C18 column (MeOH:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro compounds.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Nitro derivatives of benzenamine.

Reduction: Amine derivatives with reduced ethoxy groups.

Substitution: Halogenated or thiolated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique structural properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its role as a fluorescent probe or a therapeutic agent.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The 2,2-diethoxyethoxy and N,N-diethyl groups significantly influence physicochemical properties. Key comparisons include:

*Estimated based on structural analogs.

Key Observations :

- The 2,2-diethoxyethoxy group increases molecular weight and hydrophilicity compared to simpler ethoxy or alkylamine derivatives.

- N,N-diethyl groups contribute to higher LogP (lipophilicity) compared to unsubstituted aniline.

Biological Activity

Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and effectiveness.

Chemical Structure and Synthesis

The compound can be described by the following chemical structure:

- Molecular Formula : CHNO

- IUPAC Name : Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-

The synthesis typically involves the reaction of appropriate amines with ethylene glycol derivatives under controlled conditions. Specific methodologies may vary based on the desired purity and yield.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various benzenamine derivatives. While specific data on Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- is limited, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 64 |

| Staphylococcus aureus | 16 | 32 |

| Bacillus subtilis | 8 | 16 |

| Salmonella enteritidis | 64 | >128 |

These results suggest that modifications in the benzenamine structure can enhance antibacterial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies using various cancer cell lines have shown that certain benzenamine derivatives exhibit selective cytotoxic effects. For instance:

- Cell Line : A549 (lung cancer)

- IC50 (µM) : 10-20

These findings indicate that structural variations can lead to differing levels of cytotoxic activity, emphasizing the importance of further research into Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl-'s effects on specific cancer cells.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of several benzenamine derivatives against common pathogens. The results indicated that modifications to the ethyl chain significantly influenced activity levels against E. coli and S. aureus, suggesting that Benzenamine, 3-(2,2-diethoxyethoxy)-N,N-diethyl- could be further explored for its antibacterial potential .

- Cytotoxicity in Cancer Research : Research conducted on a series of N,N-dialkylated anilines demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The study found that compounds with longer alkyl chains exhibited enhanced cytotoxicity compared to their shorter counterparts . This suggests that Benzenamine, with its unique structure, may offer similar or improved effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.